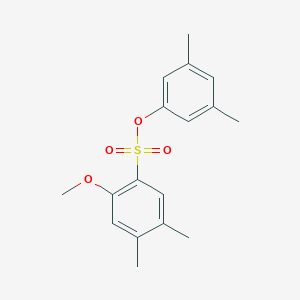

(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate, also known as DDBS, is a chemical compound that has gained significant attention in scientific research in recent years. This compound is known for its unique properties and has been used in various fields of research, including medicinal chemistry, material science, and organic synthesis.

Wissenschaftliche Forschungsanwendungen

Intramolecular Nucleophilic Catalysis

Methanolysis of certain benzenesulfonates, including compounds similar to (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate, demonstrates the catalytic role of neighboring groups in intramolecular nucleophilic catalysis. This process is crucial for understanding the mechanisms behind nucleophilic substitution reactions involving sulfonyl sulfur, which has applications in the development of new synthetic methodologies (Shashidhar, Rajeev, & Bhatt, 1997).

Phase-Transfer Catalysis in Azo Coupling Reactions

Research into the catalytic activity of sodium arenesulfonates, which include structures related to (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate, in azo coupling reactions underlines the importance of these compounds in facilitating organic reactions in phase-transfer catalysis. This application is vital for the synthesis of azo compounds, widely used in dyes and pigments (Iwamoto et al., 1993).

Nonlinear Optical Materials

Compounds structurally related to (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate have been explored for their potential in nonlinear optical applications. The synthesis and characterization of certain benzenesulfonates demonstrate their utility in creating materials with significant second-order nonlinear optical properties, which are essential for optical communication technologies and information processing (Ogawa et al., 2008).

Catalytic Applications in Alcohol Oxidation

Sulfonated Schiff base copper(II) complexes, which can be related to the structure of (3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate, have shown to act as efficient and selective catalysts in the oxidation of alcohols to aldehydes or ketones. These reactions are fundamental in various industrial and synthetic processes, highlighting the compound's relevance in catalysis (Hazra et al., 2015).

Wirkmechanismus

Target of Action

Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .

Mode of Action

It’s known that similar compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can influence its interaction with its targets .

Pharmacokinetics

Similar compounds are known to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The compound’s interactions with its targets could lead to changes in cellular function and activity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain conditions may enhance or inhibit the compound’s interactions with its targets, affecting its overall effect .

Eigenschaften

IUPAC Name |

(3,5-dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S/c1-11-6-12(2)8-15(7-11)21-22(18,19)17-10-14(4)13(3)9-16(17)20-5/h6-10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYDHIUUQLFTBDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=C(C(=C2)C)C)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Dimethylphenyl) 2-methoxy-4,5-dimethylbenzenesulfonate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-chlorophenyl)-3-[(4-chlorophenyl)sulfanyl]-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B2993757.png)

![1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2993758.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)

![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)

![7-Bromospiro[2.5]octan-6-one](/img/structure/B2993779.png)